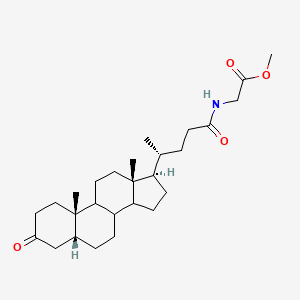
3-Dehydrolithocholylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dehydrolithocholylglycine, also known as this compound, is a useful research compound. Its molecular formula is C27H43NO4 and its molecular weight is 445.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Role in Metabolic Disease
Bile acids, including 3-Dehydrolithocholylglycine, play significant roles in lipid and glucose metabolism. They function as signaling molecules that can influence metabolic pathways and energy expenditure. Research has indicated that specific bile acids are associated with metabolic diseases such as type 2 diabetes mellitus (T2DM). For instance, a study demonstrated that certain bile acids correlate with T2DM, highlighting the potential of bile acid derivatives like this compound in understanding and potentially treating metabolic disorders .
Case Study: Bile Acids and Type 2 Diabetes
- Objective : To investigate circulating levels of bile acids in T2DM patients.
- Method : A clinical case-control study comparing age- and gender-matched T2DM patients with non-diabetics.
- Findings : Several bile acids, including those derived from lithocholic acid, were found to be significantly altered in T2DM patients, suggesting a role for these compounds in disease pathology .
Drug Metabolism
This compound is implicated in the modulation of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which are crucial for drug metabolism. Variations in the expression of these enzymes can significantly affect pharmacokinetics and drug efficacy.
Case Study: CYP3A Expression in Liver Diseases
- Objective : To assess how liver diseases affect CYP3A expression and activity.
- Method : Analysis of liver samples from patients with nonalcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC).
- Findings : The expression of CYP3A4 was found to be reduced in liver diseases, impacting the metabolism of drugs that are substrates for this enzyme. This indicates that bile acid derivatives like this compound could influence drug metabolism through their effects on CYP3A enzymes .
Microbiome Interactions
Emerging research suggests that bile acids, including this compound, may play a role in gut microbiota composition and function. The interaction between bile acids and gut microbiota is critical for maintaining gut health and influencing systemic metabolism.
Case Study: Bile Acids and Gut Microbiota
- Objective : To evaluate changes in bile acid profiles following microbiota-targeted therapies.
- Method : Patients with recurrent Clostridioides difficile infection (CDI) were treated with a microbiota restoration therapy.
- Findings : Post-treatment analysis revealed alterations in fecal bile acid profiles, suggesting that interventions targeting gut microbiota can modify bile acid metabolism and potentially enhance therapeutic outcomes .
Summary of Applications
The applications of this compound span several critical areas of research:
Propriétés
Numéro CAS |
84573-10-4 |
|---|---|
Formule moléculaire |
C27H43NO4 |
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
methyl 2-[[(4R)-4-[(5R,10S,13R,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C27H43NO4/c1-17(5-10-24(30)28-16-25(31)32-4)21-8-9-22-20-7-6-18-15-19(29)11-13-26(18,2)23(20)12-14-27(21,22)3/h17-18,20-23H,5-16H2,1-4H3,(H,28,30)/t17-,18-,20?,21-,22?,23?,26+,27-/m1/s1 |
Clé InChI |
SFARYJOHXPGZSY-PKQKRZTHSA-N |
SMILES |
CC(CCC(=O)NCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
SMILES isomérique |
C[C@H](CCC(=O)NCC(=O)OC)[C@H]1CCC2[C@@]1(CCC3C2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES canonique |
CC(CCC(=O)NCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Synonymes |
3-dehydrolithocholylglycine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















